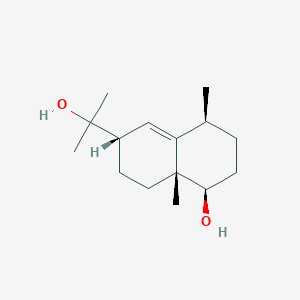

7-Epi-5-eudesmene-1beta,11-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H26O2 |

|---|---|

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(1R,4S,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol |

InChI |

InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h9-11,13,16-17H,5-8H2,1-4H3/t10-,11-,13+,15+/m0/s1 |

InChI Key |

YNBRPGOINKTYTG-HTTKSJEASA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@]2(C1=C[C@H](CC2)C(C)(C)O)C)O |

Canonical SMILES |

CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Origins of 7-Epi-5-eudesmene-1beta,11-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential biological activities of the sesquiterpenoid 7-Epi-5-eudesmene-1beta,11-diol. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Executive Summary

This compound is a eudesmane-type sesquiterpenoid that has been identified from the plant species Physalis alkekengi, commonly known as the Chinese lantern. While detailed biological studies on this specific compound are limited, the class of eudesmane sesquiterpenoids, and extracts from Physalis alkekengi, are known to possess significant biological activities, including anti-inflammatory and cytotoxic effects. This guide synthesizes the available information on the natural occurrence of this compound and provides generalized experimental protocols for its extraction and isolation based on methodologies used for similar compounds from related sources.

Natural Sources

The primary documented natural source of this compound is the herb Physalis alkekengi (also known by its synonym Alkekengi officinarum Moench)[1][2][3][4][5]. This plant is a member of the Solanaceae (nightshade) family and has a history of use in traditional medicine.

While not a direct source of the title compound, the leaves of Cryptomeria japonica (Japanese cedar) have been found to contain a rich diversity of related eudesmane diols, including the isomeric 7-epi-4-eudesmene-1beta,11-diol[6]. This suggests that C. japonica could be a potential, yet unconfirmed, source of other eudesmane isomers.

Table 1: Documented and Potential Natural Sources of this compound and Related Compounds

| Compound | Natural Source | Plant Part | Confirmation Status |

| This compound | Physalis alkekengi (Chinese Lantern) | Herbs | Confirmed[1][2][3][4][5] |

| 7-epi-4-eudesmene-1beta,11-diol | Cryptomeria japonica (Japanese Cedar) | Leaves | Confirmed[6] |

| Eudesmane-5alpha,11-diol | Cryptomeria japonica (Japanese Cedar) | Leaves | Confirmed[6] |

| 3-Eudesmene-1beta,11-diol | Cryptomeria japonica (Japanese Cedar) | Leaves | Confirmed[6] |

| 4-Eudesmene-1beta,11-diol | Cryptomeria japonica (Japanese Cedar) | Leaves | Confirmed[6] |

Experimental Protocols

General Isolation Workflow for Eudesmane Diols from Plant Material

Caption: Generalized workflow for the isolation of eudesmane diols.

Key Methodological Steps:

-

Extraction: The dried and powdered plant material (herbs of Physalis alkekengi) is typically subjected to exhaustive extraction with an organic solvent such as methanol or ethanol at room temperature.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between different immiscible solvents of varying polarities (e.g., petroleum ether, ethyl acetate, and n-butanol) to achieve a preliminary separation of compounds based on their polarity. Sesquiterpenoid diols are expected to be enriched in the moderately polar fractions (e.g., ethyl acetate).

-

Column Chromatography: The enriched fraction is subjected to column chromatography using stationary phases like silica gel, XAD-7 resin, or Sephadex LH-20. A gradient elution system with increasing solvent polarity is employed to separate the components.

-

Preparative HPLC: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activity of this compound is currently limited. However, based on studies of related compounds and extracts from its source plant, potential activities can be inferred.

Extracts from Physalis alkekengi have demonstrated significant anti-inflammatory and cytotoxic activities. The anti-inflammatory effects have been linked to the inhibition of pro-inflammatory mediators. For instance, some sesquiterpenoids isolated from Physalis alkekengi have shown inhibitory activity against cyclooxygenase-2 (COX-2)[2][6]. Furthermore, extracts from this plant have been found to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines by inhibiting the activation of the NF-κB signaling pathway[7].

The cytotoxic properties of compounds from Physalis alkekengi, particularly withanolides, have been associated with the induction of apoptosis and the suppression of the PI3K-Akt-mTOR signaling pathway in cancer cell lines[8]. While the specific role of this compound in these activities is yet to be determined, its structural similarity to other bioactive eudesmane sesquiterpenoids suggests that it may contribute to the overall pharmacological profile of the plant extract.

Inferred Signaling Pathway Involvement

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | 87261-77-6 [amp.chemicalbook.com]

- 6. New sesquiterpenoids with COX-2 inhibitory activity from the medical plant Physalis. alkekengi L. var. franchetii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial and Anti-Inflammatory Activities of Physalis Alkekengi var. franchetii and Its Main Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of cytotoxic withanolides from the calyx of Physalis alkekengi L. var franchetii - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Architecture of 7-Epi-5-eudesmene-1β,11-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of the eudesmane-type sesquiterpenoid, 7-epi-5-eudesmene-1β,11-diol. Due to the absence of a publicly available seminal research paper detailing the initial isolation and characterization of this specific compound, this document outlines the generalized and well-established protocols and logical frameworks used for determining the structure of such bicyclic sesquiterpenoid diols. The methodologies described are standard practices in the field of natural product chemistry and are directly applicable to the structural determination of 7-epi-5-eudesmene-1β,11-diol.

Isolation and Purification

Eudesmane sesquiterpenoids are frequently isolated from marine organisms, particularly red algae of the genus Laurencia, as well as from various terrestrial plants and fungi. The general workflow for isolating a compound like 7-epi-5-eudesmene-1β,11-diol is a multi-step process involving extraction and chromatography.

Experimental Protocol: Extraction and Chromatographic Separation

Objective: To isolate 7-epi-5-eudesmene-1β,11-diol from a biological source material.

Methodology:

-

Extraction:

-

The source material (e.g., dried and ground red algae) is exhaustively extracted with a series of solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This gradient extraction separates compounds based on their general polarity. Given its diol structure, 7-epi-5-eudesmene-1β,11-diol would be expected to be present in the more polar fractions (ethyl acetate and/or methanol).

-

-

Solvent Partitioning:

-

The crude extract from the most promising solvent is then subjected to liquid-liquid partitioning. For instance, a methanol extract would be partitioned between water and a water-immiscible organic solvent like dichloromethane or ethyl acetate to further remove highly polar or non-polar impurities.

-

-

Column Chromatography:

-

The resulting fraction is concentrated and subjected to column chromatography over a solid support, typically silica gel.

-

A solvent gradient is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is typically achieved using preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water is commonly used for separating sesquiterpenoid diols.

-

The purity of the isolated compound is then confirmed by analytical HPLC.

-

Spectroscopic Data Acquisition and Interpretation

The definitive structure of an unknown compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often supplemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound.

Methodology:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the standard method. The instrument provides a highly accurate mass measurement, from which the molecular formula can be deduced. For 7-epi-5-eudesmene-1β,11-diol, the expected molecular formula is C₁₅H₂₆O₂.

Data Presentation:

| Parameter | Expected Value for C₁₅H₂₆O₂ |

| Molecular Formula | C₁₅H₂₆O₂ |

| Monoisotopic Mass | 238.1933 g/mol |

| Degrees of Unsaturat. | 3 |

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Presentation:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Alkane) | 2850-3000 |

| C=C Stretch (Alkene) | ~1640 |

| C-O Stretch (Alcohol) | 1000-1260 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon skeleton and the relative stereochemistry of the molecule.

Methodology:

-

A suite of NMR experiments is performed, typically in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and type of carbon atoms (methyl, methylene, methine, quaternary).

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.

-

Hypothetical NMR Data Summary for 7-epi-5-eudesmene-1β,11-diol (in CDCl₃):

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | ~75.0 | ~3.8 (dd) | C-2, C-5, C-9, C-10, C-14 | H-2, H-9, H-14 |

| 2 | ~30.0 | |||

| 3 | ~40.0 | |||

| 4 | ~35.0 | |||

| 5 | ~140.0 | - | H-1, H-4, H-6, H-7, H-14, H-15 | - |

| 6 | ~120.0 | ~5.5 (br s) | C-4, C-5, C-7, C-8, C-10 | H-4, H-7 |

| 7 | ~45.0 | |||

| 8 | ~25.0 | |||

| 9 | ~40.0 | |||

| 10 | ~40.0 | - | C-1, C-5, C-8, C-9, C-14 | - |

| 11 | ~72.0 | - | H-7, H-12, H-13 | - |

| 12 | ~28.0 | ~1.2 (s) | C-7, C-11, C-13 | H-7, H-13 |

| 13 | ~28.0 | ~1.2 (s) | C-7, C-11, C-12 | H-7, H-12 |

| 14 | ~20.0 | ~1.0 (s) | C-1, C-5, C-9, C-10 | H-1, H-9 |

| 15 | ~18.0 | ~1.8 (s) | C-3, C-4, C-5 | H-3, H-4 |

Note: The chemical shift values presented are hypothetical and based on known data for similar eudesmane sesquiterpenoids. Actual values may vary.

Logical Workflow for Structure Elucidation

The process of assembling the final structure from the spectroscopic data follows a logical sequence.

Structure Elucidation Workflow Diagram

Caption: Workflow for the structure elucidation of a natural product.

Step-by-Step Elucidation Logic

-

Molecular Formula and Unsaturation: HRESIMS establishes the molecular formula as C₁₅H₂₆O₂, indicating three degrees of unsaturation.

-

Functional Groups: IR spectroscopy confirms the presence of hydroxyl (-OH) groups and a carbon-carbon double bond (C=C). The ¹³C NMR spectrum would show two oxygenated carbons (one quaternary at C-11 and one methine at C-1) and two olefinic carbons (one quaternary at C-5 and one methine at C-6).

-

Fragment Assembly: Analysis of the COSY spectrum allows for the tracing of proton-proton coupling networks, defining structural fragments. For example, the protons on C-1, C-2, C-3, and C-4 would likely form a continuous spin system.

-

Carbon Skeleton Construction: HMBC correlations are pivotal in connecting the fragments. For instance, correlations from the methyl protons at C-14 to C-1, C-5, C-9, and C-10 would be crucial for placing this methyl group at the ring junction. Similarly, correlations from the olefinic proton at C-6 to surrounding carbons would define the position of the double bond.

-

Stereochemistry Determination:

-

The relative stereochemistry is deduced from NOESY data. For the β-orientation of the hydroxyl group at C-1, the proton at C-1 (H-1α) would show NOE correlations to protons on the α-face of the molecule, such as one of the protons at C-9.

-

The epi configuration at C-7 implies a stereochemistry opposite to the more common eudesmanols. The spatial relationship between H-7 and the adjacent methyl groups (C-14 and C-15) would be established through NOESY correlations.

-

The cis- or trans-fusion of the decalin ring system is determined by the NOE correlation (or lack thereof) between H-4 and the C-14 methyl group.

-

Conclusion

The structure elucidation of 7-epi-5-eudesmene-1β,11-diol, while not detailed in a specific, readily available publication, can be confidently approached using the standard and powerful suite of modern spectroscopic techniques. The combination of 2D NMR experiments provides an unambiguous pathway to assemble the carbon skeleton and determine the relative stereochemistry, leading to the final structural assignment. This technical guide provides the foundational knowledge and experimental framework necessary for researchers to undertake the de novo structure elucidation of this and similar eudesmane sesquiterpenoids.

The intricate Pathway of Eudesmane Sesquenoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudesmane sesquiterpenoids, a diverse class of bicyclic natural products, exhibit a wide array of biological activities, making them promising candidates for drug development. Understanding their biosynthesis is crucial for harnessing their therapeutic potential. This technical guide provides an in-depth exploration of the eudesmane biosynthesis pathway, detailing the enzymatic transformations from the universal precursor, farnesyl pyrophosphate (FPP), to the characteristic eudesmane scaffold and its subsequent diversification. This document outlines key experimental protocols for the characterization of eudesmane synthases and presents available quantitative data on enzyme kinetics and product distribution.

The Core Biosynthetic Pathway: From Acyclic Precursor to Bicyclic Scaffold

The biosynthesis of all sesquiterpenoids, including the eudesmanes, begins with the C15 isoprenoid precursor, (2E,6E)-farnesyl pyrophosphate (FPP). The formation of the characteristic bicyclic eudesmane core is a two-phase process, initiated by a cyclase and often followed by an oxidase phase.

Phase 1: The Cyclase Phase

The key step in eudesmane biosynthesis is the intricate cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs), specifically eudesmane synthases. This reaction cascade proceeds through a series of highly reactive carbocation intermediates.

The generally accepted mechanism involves the following key steps:

-

Initiation: The reaction is initiated by the ionization of FPP, where the diphosphate group departs, generating a farnesyl carbocation.

-

Cyclization: The farnesyl carbocation undergoes a 1,10-cyclization to form a germacryl-A cation.

-

Second Cyclization and Formation of the Eudesmane Cation: A subsequent proton-initiated cyclization of the germacrene A intermediate leads to the formation of the pivotal eudesmane carbocation. This bicyclic carbocation serves as the common precursor to the vast array of eudesmane sesquiterpenoids.

-

Termination: The reaction is terminated by deprotonation or quenching with water, leading to the formation of the final eudesmane product(s). The specific outcome is determined by the active site architecture of the individual eudesmane synthase.

A single eudesmane synthase can often produce a spectrum of products from the common eudesmane carbocation intermediate through different deprotonation or rearrangement pathways.

Phase 2: The Oxidase Phase

Following the initial cyclization, the eudesmane scaffold can be further modified by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl groups and other functionalities, dramatically increasing the structural and functional diversity of the eudesmane family. This "oxidase phase" is critical for the biosynthesis of many biologically active eudesmane sesquiterpenoids.[1]

Quantitative Insights into Eudesmane Biosynthesis

The efficiency and product specificity of eudesmane synthases are key determinants of the final profile of sesquiterpenoids produced in an organism. This information is critical for metabolic engineering efforts aimed at overproducing specific high-value compounds.

Enzyme Kinetic Parameters

| Enzyme | Source Organism | Major Product(s) | Km (µM) | kcat (s-1) | Reference |

| β-Eudesmol synthase | Zingiber zerumbet | β-Eudesmol | Data not available | Data not available | [2] |

| (+)-δ-Selinene synthase | Abies grandis | (+)-δ-Selinene | Data not available | Data not available | [3] |

Note: Specific Km and kcat values for these enzymes were not explicitly provided in the cited literature, highlighting a gap in the current body of research.

Product Distribution

A single eudesmane synthase can often generate multiple products from the shared eudesmane carbocation intermediate. The relative abundance of these products is a characteristic feature of each enzyme.

| Enzyme | Source Organism | Product | Percentage of Total Product | Reference |

| β-Eudesmol synthase | Zingiber zerumbet | β-Eudesmol | Major Product | [2][4] |

| 10-epi-γ-Eudesmol | By-product | [4] | ||

| α-Eudesmol | By-product | [4] | ||

| Aristolene | By-product | [4] | ||

| (+)-δ-Selinene synthase | Abies grandis | (+)-δ-Selinene | Major Product | [3] |

| Other sesquiterpenes | By-products | [3] |

Note: The exact percentages of by-products are often not quantified in initial characterization studies.

Experimental Protocols for Eudesmane Synthase Characterization

The identification and characterization of novel eudesmane synthases are fundamental to advancing our understanding of their biosynthesis and for their application in synthetic biology. A typical workflow involves gene identification, heterologous expression, enzyme purification, and in vitro characterization.

Heterologous Expression and Purification of Eudesmane Synthases

Objective: To produce sufficient quantities of active eudesmane synthase for in vitro characterization.

Methodology:

-

Gene Synthesis and Cloning: The coding sequence of the putative eudesmane synthase is codon-optimized for expression in a suitable host (e.g., Escherichia coli or Saccharomyces cerevisiae) and synthesized. The gene is then cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Host Transformation and Expression: The expression vector is transformed into the chosen host. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis and Protein Extraction: Cells are harvested and lysed to release the recombinant protein.

-

Affinity Chromatography: The crude protein extract is loaded onto a chromatography column with a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins). After washing to remove unbound proteins, the tagged eudesmane synthase is eluted.

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and product profile of the purified eudesmane synthase.

Methodology:

-

Reaction Setup: The assay is typically performed in a glass vial containing a buffered solution with the purified enzyme, the substrate farnesyl pyrophosphate (FPP), and essential cofactors (e.g., Mg2+). A water-immiscible organic solvent (e.g., hexane or dodecane) is often overlaid to trap the volatile sesquiterpenoid products.

-

Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

-

Product Extraction: The organic layer containing the sesquiterpenoid products is collected.

-

GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The retention times and mass spectra are compared to authentic standards and databases for product identification and quantification.

Steady-State Kinetic Analysis

Objective: To determine the Km and kcat of the eudesmane synthase for its substrate FPP.

Methodology:

-

Varying Substrate Concentrations: A series of enzyme assays are performed with a fixed enzyme concentration and varying concentrations of FPP.

-

Initial Velocity Measurement: The initial reaction velocities are determined by quantifying the amount of a major product formed over a time course where the reaction is linear.

-

Data Analysis: The initial velocities are plotted against the corresponding FPP concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax. The kcat is calculated from Vmax and the enzyme concentration. A detailed protocol for this can be found in publications focusing on the kinetic characterization of sesquiterpene synthases.[5]

Conclusion and Future Directions

The biosynthesis of eudesmane sesquiterpenoids is a fascinating example of nature's ability to generate immense chemical diversity from a simple linear precursor. While the general pathway is understood, significant opportunities for further research remain. The discovery and characterization of new eudesmane synthases from diverse biological sources will undoubtedly reveal novel catalytic mechanisms and product profiles. A more systematic approach to determining and reporting the kinetic parameters and detailed product distributions of these enzymes is crucial for building a comprehensive understanding of their function. This knowledge will be instrumental for the successful metabolic engineering of microorganisms and plants for the sustainable production of valuable eudesmane-based pharmaceuticals and other high-value chemicals.

References

- 1. Total synthesis of eudesmane terpenes by site-selective C-H oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and functional characterization of a beta-eudesmol synthase, a new sesquiterpene synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+)-delta-selinene synthase - Wikipedia [en.wikipedia.org]

- 4. Beta-eudesmol synthase - Wikipedia [en.wikipedia.org]

- 5. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 7-Epi-5-eudesmene-1beta,11-diol (CAS: 87261-77-6)

A comprehensive analysis of the current scientific knowledge on the eudesmane-type sesquiterpenoid, 7-Epi-5-eudesmene-1beta,11-diol, intended for researchers, scientists, and drug development professionals.

Abstract

This compound, a natural sesquiterpenoid belonging to the eudesmane class, has been identified by its unique chemical structure and CAS number 87261-77-6. While this compound is commercially available for research purposes, a thorough review of the existing scientific literature reveals a significant gap in the understanding of its biological activities, mechanism of action, and potential therapeutic applications. This technical guide serves to consolidate the currently available information on this compound and to highlight the broader context of eudesmane-type sesquiterpenoids, pointing towards potential areas of future research.

Chemical and Physical Properties

This compound is a bicyclic sesquiterpenoid with a molecular formula of C15H26O2 and a molecular weight of 238.37 g/mol .[1] Its structure is characterized by a eudesmane skeleton with hydroxyl groups at the C1 and C11 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87261-77-6 | [1][2][3][4] |

| Molecular Formula | C15H26O2 | [1] |

| Molecular Weight | 238.37 g/mol | [1] |

| SMILES Code | C[C@]12C(=C--INVALID-LINK--(C)O">C@@HCC1)--INVALID-LINK--CC[C@H]2O | [1] |

Biological Context: The Eudesmane Sesquiterpenoids

This compound belongs to the large and diverse class of eudesmane-type sesquiterpenoids. These natural products are widely distributed in the plant kingdom and have been the subject of extensive phytochemical and pharmacological research.[5][6] Eudesmane sesquiterpenoids are known to possess a broad spectrum of biological activities, including:

-

Anti-inflammatory effects [5]

-

Anticancer and cytotoxic activities [5]

-

Antimicrobial and antiviral properties [5]

-

Hepatoprotective effects [2]

-

Insecticidal activity [5]

-

Anti-osteoclastogenesis activity [3]

The diverse biological activities of this compound class suggest that this compound may also possess interesting pharmacological properties worthy of investigation.

Known Biological Activities of this compound

Direct scientific studies detailing the biological activities of this compound are extremely limited. One source suggests potential antimicrobial activity against periodontopathic and cariogenic bacteria.[7] However, this information is not substantiated by peer-reviewed experimental data within the accessible literature.

Given the lack of specific data, a potential starting point for research would be to screen this compound in assays related to the known activities of other eudesmane sesquiterpenoids.

Potential Research Directions and Experimental Workflows

To elucidate the biological profile of this compound, a systematic approach is required. The following diagram outlines a potential experimental workflow for the initial investigation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Eight new eudesmane- and eremophilane-type sesquiterpenoids from Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Pterodondiol | CAS:60132-35-6 | Manufacturer ChemFaces [chemfaces.com]

- 6. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7epi5eudesmene1beta,11diol — TargetMol Chemicals [targetmol.com]

The Elusive Stereochemistry of 7-Epi-5-eudesmene-1β,11-diol: A Technical Overview of an Underexplored Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Epi-5-eudesmene-1β,11-diol is a natural product belonging to the vast class of eudesmane sesquiterpenoids. While its chemical name and structure suggest a specific stereochemical arrangement, a thorough review of publicly available scientific literature reveals a significant lack of detailed experimental data for this particular compound. Its CAS number is 87261-77-6.[1] This guide aims to provide a comprehensive overview of the structural class to which 7-Epi-5-eudesmene-1β,11-diol belongs, outlining the general methodologies used to elucidate the stereochemistry of such molecules. Due to the absence of specific data for the target compound, this document will focus on the broader context of eudesmane sesquiterpenoids, their structural diversity, and the experimental protocols typically employed in their study.

The Eudesmane Skeleton: A Foundation of Stereochemical Complexity

Eudesmane sesquiterpenoids are characterized by a bicyclic carbon skeleton derived from the precursor farnesyl pyrophosphate. The stereochemistry of these molecules is complex, arising from multiple chiral centers within the fused ring system and on its substituents. The name "7-Epi-5-eudesmene-1β,11-diol" implies a specific relative and absolute configuration at several of these centers:

-

Eudesmene Core: A decahydronaphthalene ring system.

-

5-eudesmene: A double bond located at the C5 position.

-

1β-ol: A hydroxyl group at the C1 position with a beta orientation (projecting upwards from the plane of the ring).

-

11-ol: A hydroxyl group on the isopropyl side chain at C11.

-

7-Epi: An epimeric configuration at the C7 position, meaning the stereochemistry at this center is inverted relative to the more common eudesmane structure.

The precise absolute configuration of the entire molecule would typically be determined through a combination of spectroscopic and chiroptical techniques. An entry exists in the PubChem database for a related compound, "7-epi-ent-eudesmane-5,11-diol," which suggests the existence of its enantiomer.[2][3] The "ent-" prefix indicates that all stereocenters are inverted relative to the parent structure.

General Experimental Protocols for Stereochemical Elucidation of Eudesmane Sesquiterpenoids

The structural and stereochemical determination of novel eudesmane sesquiterpenoids relies on a suite of sophisticated analytical techniques. The following protocols are standard in the field of natural product chemistry.

Table 1: Spectroscopic and Chiroptical Data for a Hypothetical Eudesmane Diol

| Technique | Parameter | Hypothetical Data | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 0.8-1.2 (m, CH₃), 1.5-2.5 (m, CH₂, CH), 3.5-4.0 (m, CH-OH), 5.4 (br s, C=CH) | Provides information on the proton environment, including the number of protons, their connectivity, and their spatial relationships. |

| ¹³C NMR | Chemical Shift (δ) | 15-25 (CH₃), 20-45 (CH₂), 40-60 (CH), 60-80 (C-OH), 120-140 (C=C) | Determines the number and type of carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation Peaks | N/A | Establishes the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the assignment of substituents. |

| NOESY/ROESY | Correlation Peaks | N/A | Reveals through-space correlations between protons, which is crucial for determining the relative stereochemistry of the molecule. |

| X-ray Crystallography | Unit Cell Dimensions, Space Group | N/A | Provides the unambiguous three-dimensional structure of a crystalline compound, establishing both relative and absolute stereochemistry. |

| Circular Dichroism (CD) | Cotton Effects | N/A | Measures the differential absorption of left and right circularly polarized light, which can be used to determine the absolute configuration of chiral molecules by comparing experimental data to theoretical calculations. |

| Mass Spectrometry (MS) | m/z | 238.37 (for C₁₅H₂₆O₂) | Determines the molecular weight and elemental composition of the compound. |

Methodology for Isolation and Purification

The isolation of eudesmane sesquiterpenoids from natural sources, such as marine algae (e.g., Laurencia species)[4][5][6] and liverworts,[7][8] typically follows a standard workflow.

Caption: General workflow for the isolation and identification of natural products.

-

Extraction: The dried and powdered source material is typically extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., hexane and methanol/water) to separate compounds based on their polarity.

-

Fractionation: The resulting fractions are subjected to column chromatography on silica gel or other stationary phases to further separate the components.

-

Chromatographic Separation: Final purification is achieved using techniques like High-Performance Liquid Chromatography (HPLC), often with a chiral stationary phase to separate enantiomers.

-

Structure Elucidation: The pure compound is then analyzed using the spectroscopic methods outlined in Table 1.

Biological Activities of Eudesmane Sesquiterpenoids

Eudesmane sesquiterpenoids have been reported to exhibit a wide range of biological activities, making them attractive targets for drug discovery. While no specific biological data has been found for 7-Epi-5-eudesmene-1β,11-diol, related compounds have shown potential as:

-

Anticancer agents [4]

-

Anti-inflammatory agents

-

Antimicrobial agents

-

Antiviral agents

The investigation of these activities would typically involve a series of in vitro and in vivo assays.

Caption: A logical workflow for evaluating the biological activity of a natural product.

Conclusion

While 7-Epi-5-eudesmene-1β,11-diol is commercially available as a research chemical, the scientific literature lacks the detailed experimental data necessary to provide a complete stereochemical and biological profile. This guide has, therefore, presented a broader overview of the eudesmane class of sesquiterpenoids and the established methodologies for their study. Further research, including the isolation or synthesis of this specific compound followed by rigorous spectroscopic and biological analysis, is required to fully elucidate its properties and potential applications. The information presented here serves as a foundational guide for researchers interested in exploring the rich and complex field of eudesmane sesquiterpenoid chemistry.

References

- 1. 7-Epi-5-eudesmene-1beta,11-diol | TargetMol [targetmol.com]

- 2. PubChemLite - 7-epi-ent-eudesmane-5,11-diol (C15H28O2) [pubchemlite.lcsb.uni.lu]

- 3. 7-Epi-ent-eudesmane-5,11-diol | C15H28O2 | CID 10955696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The role of new eudesmane-type sesquiterpenoid and known eudesmane derivatives from the red alga Laurencia obtusa as potential antifungal-antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Laurane-derived sesquiterpenes from the marine red alga Laurencia tristicha (Rhodomelaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic compounds from Laurencia pacifica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three ent-eudesmenones from the liverwort Plagiochila bifaria. | Semantic Scholar [semanticscholar.org]

- 8. Eudesmane-type sesquiterpenoids from the liverwort Lepidoziafauriana - PubMed [pubmed.ncbi.nlm.nih.gov]

Eudesmane Diols: A Comprehensive Technical Review of Their Isolation, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane sesquiterpenoids, a diverse class of natural products characterized by a bicyclic decalin core, have garnered significant attention in the scientific community due to their wide range of biological activities. Among these, eudesmane diols represent a particularly interesting subgroup, exhibiting promising anti-inflammatory and cytotoxic properties. This technical guide provides an in-depth literature review of eudesmane diols, focusing on their isolation from natural sources, detailed experimental protocols for their characterization and biological evaluation, and a summary of their therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Isolation and Structure Elucidation of Eudesmane Diols

Eudesmane diols are primarily isolated from plant sources, with notable examples found in species such as Alpinia oxyphylla, Salvia plebeia, and Sphagneticola trilobata. The general workflow for their isolation and purification involves extraction, fractionation, and chromatography, followed by structural elucidation using modern spectroscopic techniques.

Experimental Protocol: General Isolation and Purification

-

Extraction:

-

The dried and powdered plant material (e.g., aerial parts, fruits, or roots) is typically extracted with an organic solvent such as methanol or ethanol at room temperature or under reflux.

-

The resulting crude extract is then concentrated under reduced pressure.

-

-

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

-

Chromatography:

-

The bioactive fractions (often the ethyl acetate or n-hexane fractions) are subjected to multiple chromatographic steps for purification.

-

Column Chromatography: Silica gel column chromatography is commonly used as an initial purification step, with gradient elution using solvent systems like n-hexane-ethyl acetate or chloroform-methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of semi-pure fractions is achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.

-

Experimental Protocol: Structure Elucidation

The definitive structure of isolated eudesmane diols is determined through a combination of spectroscopic methods:

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR provides information about the proton environments in the molecule, while ¹³C NMR reveals the number and types of carbon atoms.

-

2D NMR:

-

Correlation Spectroscopy (COSY): Identifies proton-proton couplings within the molecule, helping to establish spin systems.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and establishing the carbon skeleton.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

-

Biological Activities of Eudesmane Diols

Eudesmane diols have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.

Anti-inflammatory Activity

The anti-inflammatory properties of eudesmane diols are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density (e.g., 1.5 x 10⁵ cells/mL) and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compounds (eudesmane diols) for a specific period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC₅₀ value (the concentration of the compound that inhibits NO production by 50%) is determined.

Several studies have shown that the anti-inflammatory effects of eudesmane derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.[1]

-

Cell Culture and Seeding: RAW 264.7 cells are seeded on coverslips in a 24-well plate and cultured overnight.

-

Treatment and Stimulation: Cells are pre-treated with the test compound followed by stimulation with LPS.

-

Immunofluorescence Staining:

-

The cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

The cells are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

The nuclei are counterstained with a DNA-binding dye like DAPI.

-

-

Microscopy and Analysis: The cellular localization of NF-κB is visualized using a fluorescence microscope. The inhibition of nuclear translocation by the test compound is observed as the retention of NF-κB in the cytoplasm.

Cytotoxic Activity

Eudesmane diols have also been investigated for their potential as anticancer agents. Their cytotoxic activity is typically assessed against a panel of human cancer cell lines using assays that measure cell viability.

-

Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media and seeded in 96-well plates.

-

Treatment: The cells are treated with various concentrations of the eudesmane diols for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Quantitative Data Summary

The following tables summarize the reported anti-inflammatory and cytotoxic activities of selected eudesmane diols and related compounds.

Table 1: Anti-inflammatory Activity of Eudesmane Derivatives (Inhibition of NO Production)

| Compound | Source | Cell Line | IC₅₀ (µM) | Reference |

| epi-Eudebeiolide C | Salvia plebeia | RAW 264.7 | 17.9 | [1] |

| Unnamed Eudesmane | Alpinia oxyphylla | BV-2 | 21.63 - 60.70 | [2] |

| Unnamed Eudesmane | Artemisia princeps | BV-2 | 0.73 - 18.66 | [3] |

| Salplebeone A | Salvia plebeia | RAW 264.7 | 42.3 | [4] |

| Plebeiolide C | Salvia plebeia | RAW 264.7 | Moderate Inhibition | [5] |

| Plebeiafuran | Salvia plebeia | RAW 264.7 | Moderate Inhibition | [5] |

Table 2: Cytotoxic Activity of Eudesmane Derivatives

| Compound | Source | Cell Line | IC₅₀ (µM) | Reference |

| Wedetrilide B analog | Wedelia trilobata | MCF-7, HeLa, A549 | Weak Activity | [6] |

| Wedetrilide C analog | Wedelia trilobata | MCF-7, HeLa, A549 | Weak Activity | [6] |

Note: The cytotoxic activity data for eudesmane diols specifically is limited in the reviewed literature. The table includes data for related eudesmanolides to provide a broader context of the potential of this class of compounds.

Biosynthesis of Eudesmane Diols

The biosynthesis of eudesmane diols, like other sesquiterpenoids, originates from farnesyl pyrophosphate (FPP). A key discovery has been the direct synthesis of eudesmane diols by a single sesquiterpene cyclase enzyme. For instance, a sesquiterpene cyclase from Tripterygium wilfordii (TwCS) has been shown to directly catalyze the conversion of FPP to cryptomeridiol, a representative eudesmane diol.[7] This enzymatic reaction represents a highly efficient pathway for the production of these compounds.

Conclusion

Eudesmane diols are a promising class of natural products with demonstrated anti-inflammatory and potential cytotoxic activities. This technical guide has provided a comprehensive overview of their isolation from natural sources, detailed experimental protocols for their characterization and biological evaluation, and a summary of their known bioactivities. The elucidation of their biosynthetic pathways, particularly the discovery of single-enzyme catalysis, opens up possibilities for their biotechnological production. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of eudesmane diols is warranted to fully explore their therapeutic potential for the development of new drugs to treat inflammatory diseases and cancer.

Visualizations

Caption: General workflow for the isolation and structural elucidation of eudesmane diols.

Caption: Inhibition of the NF-κB signaling pathway by eudesmane diols.

Caption: Biosynthesis of Cryptomeridiol from FPP by the TwCS enzyme.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACG Publications - Eudesmane Sesquiterpenoids from Salvia plebeia [acgpubs.org]

- 5. Four new eudesmane-type sesquiterpenes from the basal leaves of Salvia plebeia R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eudesmanolides and Other Constituents from the Flowers of Wedelia trilobata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pervasive Presence of Eudesmane Sesquiterpenoids: A Taxonomic and Methodological Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Eudesmane sesquiterpenoids, a large and structurally diverse class of natural products, are widely distributed across the plant and microbial kingdoms, exhibiting a remarkable range of biological activities. Their intricate bicyclic framework, derived from the precursor farnesyl pyrophosphate, has made them a focal point for phytochemical, pharmacological, and synthetic research. This technical guide provides a comprehensive overview of the taxonomic distribution of eudesmane sesquiterpenoids, details key experimental methodologies for their study, and visualizes associated biological pathways and workflows.

Taxonomic Distribution

Eudesmane sesquiterpenoids are not confined to a single lineage but are found in a variety of terrestrial and marine organisms. The Asteraceae family stands out as a particularly rich source of these compounds.[1][2][3] Beyond the plant kingdom, these fascinating molecules have been isolated from fungi, liverworts, and marine invertebrates, highlighting their broad ecological significance.

Kingdom: Plantae

The plant kingdom is the primary reservoir of eudesmane sesquiterpenoids. Several families are notable for their production of these compounds:

-

Asteraceae (Compositae): This is the most prolific family for eudesmane sesquiterpenoids, with hundreds of compounds identified from various genera.[1][2][3] Species such as Artemisia princeps, Aster koraiensis, and those from the genus Ligularia are known to produce a wide array of these molecules.[4][5][6][7] Oxygenated eudesmanes are the major subclass within this family, contributing significantly to their diverse biological activities.[2]

-

Meliaceae: This family is another significant source, with approximately 27% of the sesquiterpenoids identified from this family being of the eudesmane type.[8] They are found in various parts of the plant, including the stem bark, leaves, and fruits of species like Dysoxylum densiflorum.[8][9]

-

Rutaceae: The root bark of Dictamnus dasycarpus from the Rutaceae family is a known source of eudesmane-type sesquiterpene glycosides.[10][11]

-

Apiaceae: The essential oil of Prangos heyniae, an endemic Turkish species, has been shown to contain a novel eudesmane-type sesquiterpene ketone.[12][13]

-

Apocynaceae: A new eudesmane sesquiterpene glycoside has been isolated from the roots of Parepigynum funingense.[14]

-

Hepatophyta (Liverworts): The Chinese liverwort Chiloscyphus polyanthus has yielded several previously undescribed ent-eudesmane sesquiterpenoids.[15]

Kingdom: Fungi

Fungi, particularly those from marine environments, are emerging as a promising source of novel eudesmane sesquiterpenoids.

-

Penicillium thomii: A marine-derived strain of this fungus has been found to produce new eudesmane-type sesquiterpenes.[16]

-

Aspergillus sp.: Marine-derived Aspergillus species are known to produce a variety of sesquiterpenoids, including those with a eudesmane skeleton.[17]

-

Polyporus brumalis: This wood-rotting fungus can synthesize eudesmane-type sesquiterpenoids like β-eudesmol.[18]

Kingdom: Animalia

The marine environment also harbors animals that are sources of eudesmane sesquiterpenoids, often through symbiotic relationships with microorganisms.

-

Anthozoa (Soft Corals): The Vietnamese soft coral Sinularia erecta has been shown to contain eudesmane sesquiterpenoids.[19]

Kingdom: Bacteria

-

Cyanobacteria: A new cyclic carbonate eudesmane-type sesquiterpene was isolated from marine filamentous cyanobacterial mats.[20][21]

Quantitative Data on Eudesmane Sesquiterpenoid Distribution

The following table summarizes the occurrence of selected eudesmane sesquiterpenoids across different taxa, providing a glimpse into their distribution. It is important to note that the yield of these compounds can vary significantly based on the plant part, geographical location, and extraction method.

| Family/Organism | Genus/Species | Compound(s) | Plant Part/Source | Reference |

| Plantae | ||||

| Asteraceae | Artemisia princeps | Artemargyinins A–F | - | [6] |

| Aster koraiensis | Askoseosides A–D | Flowers, Leaves | [4][5] | |

| Atractylodes macrocephala | Various eudesmanolides | Rhizomes | [22] | |

| Meliaceae | Dysoxylum densiflorum | Noreudesmane sesquiterpenoids | Fruits | [9] |

| Rutaceae | Dictamnus dasycarpus | Dictameudesmnosides A₁-E | Root bark | [10][11] |

| Apiaceae | Prangos heyniae | 3,7(11)-eudesmadien-2-one | Aerial parts (essential oil) | [12][13] |

| Apocynaceae | Parepigynum funingense | Funingensin A | Roots | [14] |

| Hepatophyta | Chiloscyphus polyanthus | ent-eudesmane sesquiterpenoids | - | [15] |

| Fungi | ||||

| Penicillium thomii | Thomimarines A-D | Marine-derived culture | [16] | |

| Polyporus brumalis | β-eudesmol | Culture on specific medium | [18] | |

| Animalia | ||||

| Anthozoa | Sinularia erecta | 3β,5α-dihydroxyeudesma-4(15),11-diene | - | [19] |

| Bacteria | ||||

| Cyanobacteria | Oscillatoriales | Eudesmacarbonate | Marine filamentous mats | [20][21] |

Experimental Protocols

The isolation and characterization of eudesmane sesquiterpenoids involve a series of chromatographic and spectroscopic techniques. The following are generalized protocols based on common practices in the field.

General Isolation and Purification Workflow

This workflow outlines the typical steps for isolating eudesmane sesquiterpenoids from a natural source.

Caption: A generalized workflow for the isolation and purification of eudesmane sesquiterpenoids.

Methodology:

-

Extraction: The dried and powdered biological material is typically extracted with organic solvents like methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH), to separate compounds based on their polarity. Eudesmane sesquiterpenoids are often found in the less polar fractions.

-

Fractionation: The active fractions are subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol).

-

Purification: Fractions containing the compounds of interest are further purified using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure eudesmane sesquiterpenoids.[23] Centrifugal Partition Chromatography (CPC) can also be an effective technique for fractionation and purification.[23]

Structure Elucidation

The determination of the chemical structure of isolated eudesmane sesquiterpenoids relies on a combination of spectroscopic methods.

Caption: Key spectroscopic techniques for the structural elucidation of eudesmane sesquiterpenoids.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are fundamental for establishing the carbon skeleton and the relative stereochemistry of the molecule.[19][23][24]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.[19][23][24]

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of the molecule.[20][24]

-

Electronic Circular Dichroism (ECD): In the absence of suitable crystals, ECD spectroscopy, often in combination with quantum chemical calculations, can be used to determine the absolute stereochemistry.[4][24]

Signaling Pathways

Eudesmane sesquiterpenoids exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[22][25] A common mechanism for their anti-inflammatory action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][24]

NF-κB Signaling Pathway Inhibition

The diagram below illustrates a simplified model of how certain eudesmane sesquiterpenoids can inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.

Caption: Simplified diagram of NF-κB pathway inhibition by eudesmane sesquiterpenoids.

Mechanism of Action:

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[24] Certain eudesmane sesquiterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing the activation and nuclear translocation of NF-κB and suppressing the inflammatory response.[24]

Conclusion

The taxonomic distribution of eudesmane sesquiterpenoids is vast, spanning across multiple kingdoms and highlighting their evolutionary significance. The Asteraceae family remains a principal source for these compounds, but ongoing research continues to unveil novel structures from diverse organisms, including marine fungi and bacteria. The standardized experimental protocols for their isolation and structural elucidation, coupled with a deeper understanding of their mechanisms of action, such as the inhibition of the NF-κB signaling pathway, underscore their potential as lead compounds in drug discovery and development. This guide provides a foundational resource for researchers dedicated to exploring the rich chemical and biological landscape of eudesmane sesquiterpenoids.

References

- 1. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eudesmane sesquiterpenoids from the Asteraceae family - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Eudesmane sesquiterpenoids from the Asteraceae family - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. New Sesquiterpene Glycosides from the Flowers of Aster koraiensis and Their Inhibition Activities on EGF- and TPA-Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Eudesmane-Type Sesquiterpene Glycosides from the Leaves of Aster koraiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rare noreudesmane sesquiterpenoids from the fruits of Dysoxylum densiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eudesmane-Type Sesquiterpene Glycosides from Dictamnus dasycarpus Turcz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eudesmane-Type Sesquiterpene Glycosides from Dictamnus dasycarpus Turcz. [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. GCRIS [gcris.iyte.edu.tr]

- 14. researchgate.net [researchgate.net]

- 15. Ent-eudesmane sesquiterpenoids from the Chinese liverwort Chiloscyphus polyanthus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Eudesmane and aromadendrane sesquiterpenoids from the Vietnamese soft coral Sinularia erecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Eudesmacarbonate, a Eudesmane-Type Sesquiterpene from a Marine Filamentous Cyanobacterial Mat (Oscillatoriales) in the Florida Keys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Item - Eudesmacarbonate, a Eudesmane-Type Sesquiterpene from a Marine Filamentous Cyanobacterial Mat (Oscillatoriales) in the Florida Keys - American Chemical Society - Figshare [acs.figshare.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-Epi-5-eudesmene-1beta,11-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Epi-5-eudesmene-1beta,11-diol is a sesquiterpenoid natural product.[1][2] It has been isolated from Physalis alkekengi, a plant known for its diverse pharmacological properties.[1][2][3][4] While specific biological activity data for this compound is not extensively documented in peer-reviewed literature, the broader class of eudesmane (B1671778) sesquiterpenoids and other compounds from Physalis alkekengi exhibit significant biological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities.[5][6][7][8][9][10] These application notes provide a summary of the known activities of related compounds and generalized protocols to guide the investigation of the biological potential of this compound.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| CAS Number | 87261-77-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. |

Potential Biological Activities and Data from Related Compounds

While quantitative data for this compound is not available, the following tables summarize the activities of other compounds isolated from Physalis alkekengi, providing a basis for potential research directions.

Cytotoxic Activity of Compounds from Physalis alkekengi

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Physalin B | HeLa, SMMC-7721, HL-60 | 0.51 µM, 0.86 µM, 1.12 µM | [11] |

| Withanolide 1 | A549, K562 | 1.9-4.3 µM | [6] |

| Withanolide 8 | A549, K562 | 1.9-4.3 µM | [6] |

| 7β-ethoxyl-isophysalin C | PC-3 | 8.26 µM | [12] |

Anti-inflammatory Activity of Compounds from Physalis alkekengi

| Compound/Extract | Model | Effect | Reference |

| Dichloromethane Extract | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | [13] |

| Isophysalin B | LPS-stimulated RAW 264.7 cells | Significant decrease in TNF-α mRNA | [5] |

| Physalin A | LPS-stimulated RAW 264.7 cells | Decrease in TNF-α mRNA | [5] |

| 3′,7-dimethylquercetin | LPS-stimulated RAW 264.7 cells | Suppression of TNF-α and IL-1β mRNA | [5] |

| Physalisitins A-C | Cyclooxygenase-2 (COX-2) | Inhibition with IC₅₀ values of 3.22, 6.35, and 11.13 µM, respectively | [14] |

Antimicrobial Activity of Compounds from Physalis alkekengi

| Compound/Extract | Organism | Activity (MIC) | Reference |

| Physalin D | Gram-positive bacteria | 32-128 µg/mL | [7][15] |

| Methanol Extract | Gram-positive bacteria | 32-128 µg/mL | [7][15] |

| Dichloromethane Extract | Fungi | 256-512 µg/mL | [7][15] |

Experimental Protocols

The following are generalized protocols that can be adapted to study the biological activity of this compound.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, K562, HeLa)

-

RPMI-1640 or DMEM medium with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

Anti-inflammatory Assay Protocol (Nitric Oxide Production in Macrophages)

This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.

Antimicrobial Assay Protocol (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound

-

96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a microbial inoculum and adjust its concentration to the standard (e.g., 0.5 McFarland).

-

Add the microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microbes).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Hypothetical Workflow for Screening Biological Activities

Caption: A generalized workflow for investigating the biological activities of this compound.

Potential Anti-inflammatory Signaling Pathway

The following diagram illustrates a simplified NF-κB signaling pathway, a common target for anti-inflammatory compounds.

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion

While direct evidence of the biological activity of this compound is currently lacking in the scientific literature, its structural class and origin from Physalis alkekengi suggest that it may possess cytotoxic, anti-inflammatory, and/or antimicrobial properties. The provided protocols and background information serve as a valuable resource for researchers to initiate investigations into the pharmacological potential of this natural product. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. (1S,2S)-1,2-Dihydronaphthalene-1,2-diol-d<sub>6</sub> | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-Inflammatory Effect of Three Isolated Compounds of Physalis alkekengi var. franchetii (PAF) in Lipopolysaccharide-Activated RAW 264.7 Cells [mdpi.com]

- 6. Isolation and characterization of cytotoxic withanolides from the calyx of Physalis alkekengi L. var franchetii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of the extracts and physalin D from Physalis alkekengi and evaluation of antioxidant potential of physalin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial and Anti-Inflammatory Activities of Physalis Alkekengi var. franchetii and Its Main Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial and Anti-Inflammatory Activities of Physalis Alkekengi var. franchetii and Its Main Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Two new physalin derivatives from Physalis alkekengi L. var. franchetii (Mast.) Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New sesquiterpenoids with COX-2 inhibitory activity from the medical plant Physalis. alkekengi L. var. franchetii [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Application Notes and Protocols for In Vitro Assays Using 7-Epi-5-eudesmene-1β,11-diol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and databases did not yield specific quantitative data or established in vitro assay protocols for 7-Epi-5-eudesmene-1β,11-diol. The following application notes and protocols are based on methodologies commonly applied to the broader class of eudesmane sesquiterpenoids, to which 7-Epi-5-eudesmene-1β,11-diol belongs. These protocols provide a foundational framework for researchers to design and optimize their own in vitro studies for this specific compound.

Introduction to 7-Epi-5-eudesmene-1β,11-diol and Eudesmane Sesquiterpenoids

7-Epi-5-eudesmene-1β,11-diol is a natural product belonging to the eudesmane class of sesquiterpenoids. Eudesmane sesquiterpenoids are a diverse group of natural compounds that have been investigated for a range of biological activities, including cytotoxic and anti-inflammatory effects.[1] In vitro assays are essential first steps in characterizing the potential therapeutic effects of compounds like 7-Epi-5-eudesmene-1β,11-diol. This document outlines protocols for assessing its potential cytotoxic and anti-inflammatory properties.

Potential In Vitro Applications

Based on the known activities of related eudesmane sesquiterpenoids, promising areas of investigation for 7-Epi-5-eudesmene-1β,11-diol include:

-

Cytotoxicity Screening: Assessing the compound's ability to inhibit the proliferation of various cancer cell lines.

-

Anti-inflammatory Activity: Evaluating the compound's capacity to reduce inflammatory responses in cell-based models, such as inhibiting nitric oxide production in macrophages.

-

Mechanism of Action Studies: Investigating the underlying molecular pathways, such as the NF-κB signaling pathway, which is a common target for anti-inflammatory agents.[2][3][4]

Experimental Protocols

The following are detailed, representative protocols that can be adapted for the study of 7-Epi-5-eudesmene-1β,11-diol.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[5][6][7]

Materials:

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

7-Epi-5-eudesmene-1β,11-diol stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of 7-Epi-5-eudesmene-1β,11-diol in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol assesses the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: In inflammation, macrophages can be stimulated by LPS to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10][11][12][13]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

7-Epi-5-eudesmene-1β,11-diol stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 7-Epi-5-eudesmene-1β,11-diol for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-